molecular formula C19H24O4 B12712250 Methyl (E)-3-((1S,3R)-2,2-Dimethyl-3-((3-methylphenyl)methoxycarbonyl)cyclopropyl)-2-methylprop-2-enoate CAS No. 125587-35-1

Methyl (E)-3-((1S,3R)-2,2-Dimethyl-3-((3-methylphenyl)methoxycarbonyl)cyclopropyl)-2-methylprop-2-enoate

Cat. No.: B12712250
CAS No.: 125587-35-1
M. Wt: 316.4 g/mol
InChI Key: HATNNAFDCIDHKP-FCEHDVOZSA-N
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Description

Methyl (E)-3-((1S,3R)-2,2-Dimethyl-3-((3-methylphenyl)methoxycarbonyl)cyclopropyl)-2-methylprop-2-enoate is a complex organic compound with a unique structure that includes a cyclopropyl ring and a methoxycarbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

Common synthetic routes may involve the use of Diels-Alder reactions, oxidation, and other organic transformations .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to streamline the process and reduce costs .

Chemical Reactions Analysis

Types of Reactions

Methyl (E)-3-((1S,3R)-2,2-Dimethyl-3-((3-methylphenyl)methoxycarbonyl)cyclopropyl)-2-methylprop-2-enoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes .

Scientific Research Applications

Methyl (E)-3-((1S,3R)-2,2-Dimethyl-3-((3-methylphenyl)methoxycarbonyl)cyclopropyl)-2-methylprop-2-enoate has several scientific research applications:

Mechanism of Action

The mechanism by which Methyl (E)-3-((1S,3R)-2,2-Dimethyl-3-((3-methylphenyl)methoxycarbonyl)cyclopropyl)-2-methylprop-2-enoate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other cyclopropyl-containing esters and methoxycarbonyl derivatives. Examples include:

Uniqueness

The uniqueness of Methyl (E)-3-((1S,3R)-2,2-Dimethyl-3-((3-methylphenyl)methoxycarbonyl)cyclopropyl)-2-methylprop-2-enoate lies in its specific substitution pattern and the presence of both the cyclopropyl ring and the methoxycarbonyl group. This combination of features imparts distinct chemical and biological properties, making it valuable for various applications .

Biological Activity

Methyl (E)-3-((1S,3R)-2,2-Dimethyl-3-((3-methylphenyl)methoxycarbonyl)cyclopropyl)-2-methylprop-2-enoate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on anti-inflammatory effects, synthesis methods, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound features a cyclopropane ring and an α,β-unsaturated ester moiety, which are significant for its biological activity. The stereochemistry at the cyclopropane is crucial for its interaction with biological targets.

Anti-Inflammatory Activity

Recent studies have evaluated the anti-inflammatory properties of compounds similar to this compound. For instance, research on related cyclopropane derivatives demonstrated their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW264.7 macrophages.

Table 1: Anti-inflammatory Activity of Cyclopropane Derivatives

CompoundConcentration (µM)Inhibition Rate (%)
Majusculoic Acid30-24.38 ± 3.15
Methyl Majusculoate30-21.59 ± 0.07
Ethyl-(1R,2R)-Cyclopropane30-16.88 ± 1.15

The results indicate that these compounds exhibit dose-dependent inhibition of NO production, suggesting a potential therapeutic application in inflammatory conditions .

The mechanism by which these compounds exert their anti-inflammatory effects appears to involve the modulation of signaling pathways associated with inflammation. Specifically, they may inhibit the activation of NF-kB and other pro-inflammatory cytokines in macrophages .

Structure-Activity Relationship (SAR)

The structural features of this compound play a critical role in determining its biological activity. The presence of the cyclopropane ring and the methoxycarbonyl group are essential for enhancing its potency against inflammatory responses.

Key Findings from SAR Studies

  • Cyclopropane Ring : The rigidity and unique electronic properties contribute to the compound's interaction with biological targets.
  • Substituents : Variations in substituents on the cyclopropane affect the overall activity; for instance, longer alkyl chains generally enhance anti-inflammatory effects .
  • Stereochemistry : The specific stereochemical configuration at the cyclopropane center is crucial for maintaining biological activity.

Case Studies

A notable case study involved synthesizing analogs of this compound and evaluating their anti-inflammatory properties in vitro. The study found that certain analogs exhibited significantly higher potency compared to the parent compound, emphasizing the importance of structural modifications in drug design .

Properties

CAS No.

125587-35-1

Molecular Formula

C19H24O4

Molecular Weight

316.4 g/mol

IUPAC Name

(3-methylphenyl)methyl (1R,3R)-3-[(E)-3-methoxy-2-methyl-3-oxoprop-1-enyl]-2,2-dimethylcyclopropane-1-carboxylate

InChI

InChI=1S/C19H24O4/c1-12-7-6-8-14(9-12)11-23-18(21)16-15(19(16,3)4)10-13(2)17(20)22-5/h6-10,15-16H,11H2,1-5H3/b13-10+/t15-,16+/m1/s1

InChI Key

HATNNAFDCIDHKP-FCEHDVOZSA-N

Isomeric SMILES

CC1=CC(=CC=C1)COC(=O)[C@@H]2[C@H](C2(C)C)/C=C(\C)/C(=O)OC

Canonical SMILES

CC1=CC(=CC=C1)COC(=O)C2C(C2(C)C)C=C(C)C(=O)OC

Origin of Product

United States

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